molecular formula C18H15FN2O4 B11396196 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11396196
M. Wt: 342.3 g/mol
InChI Key: DGRQHZRJJSCBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an oxazole ring, and a methoxyphenoxy acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile oxide can react with an alkyne to form the oxazole ring.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy acetamide.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the methoxyphenoxy acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group in the acetamide moiety, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its ability to modulate biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although further research is needed to confirm these activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Comparison

Compared to its analogs, N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s electronic properties, reactivity, and biological activity. Fluorine is known to enhance the metabolic stability and bioavailability of compounds, potentially making this derivative more effective in its applications.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15FN2O4/c1-23-15-4-2-3-5-16(15)24-11-17(22)20-18-10-14(21-25-18)12-6-8-13(19)9-7-12/h2-10H,11H2,1H3,(H,20,22)

InChI Key

DGRQHZRJJSCBRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.